N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide
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Overview
Description
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-[3-(2-methoxyphenyl)-1h-pyrrolo[2,3-b]pyridin-5-yl]-n,n-dimethylpyridine-3-carboxamide, targets the tyrosine-protein kinase abl1 .
Mode of Action
It’s structurally similar compound, nicotinamide, acts by targeting adp-ribosyl cyclase 2 and exotoxin a .
Biochemical Pathways
Nicotinamide n-methyltransferase (nnmt), a related compound, plays an important role in diverse biological processes by regulating methylation potential and the degradation of nicotinamide .
Pharmacokinetics
at doses of 100–500 mg/kg showed biphasic elimination with dose-dependent changes in half-life .
Result of Action
Nicotinamide, a structurally similar compound, has been shown to possess antimicrobial effects in vivo against escherichia coli and staphylococcus aureus .
Action Environment
It’s structurally similar compound, nicotinamide, has been observed to have its action influenced by the environment .
Biochemical Analysis
Biochemical Properties
These compounds bind with high affinity to multiple receptors, which could suggest that N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
It’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism, similar to other bioactive compounds .
Molecular Mechanism
It’s possible that this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide typically involves the reaction of 2-methoxypyrimidine-5-boronic acid with nicotinamide under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with similar biological activities.
N-methyl-2-pyridone-5-carboxamide: A metabolite of nicotinamide with distinct properties.
Sulfameter: A sulfonamide antibiotic with a similar pyrimidine structure
Uniqueness
N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide stands out due to its unique combination of a nicotinamide moiety and a methoxypyrimidine group. This structural feature imparts specific chemical and biological properties that differentiate it from other nicotinamide derivatives. Its ability to inhibit NNMT and modulate NAD+ metabolism makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-3-2-4-12-5-8/h2-7H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCVRMBXZYURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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